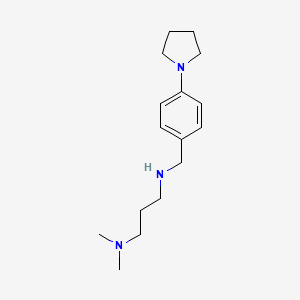
N1,N1-dimethyl-N3-(4-(pyrrolidin-1-yl)benzyl)propane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-N’-[4-(pyrrolidin-1-yl)benzyl]propane-1,3-diamine is a synthetic organic compound that features a pyrrolidine ring, a benzyl group, and a diamine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-[4-(pyrrolidin-1-yl)benzyl]propane-1,3-diamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Benzylation: The benzyl group is introduced via a benzylation reaction, often using benzyl halides in the presence of a base.
Diamine Formation:
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes and the use of fixed-bed reactors. For example, the intermediate dimethylaminopropionitrile can be hydrogenated in the presence of a Raney-Nickel catalyst and an alcohol solution containing a base .
化学反応の分析
Types of Reactions
N,N-dimethyl-N’-[4-(pyrrolidin-1-yl)benzyl]propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
N,N-dimethyl-N’-[4-(pyrrolidin-1-yl)benzyl]propane-1,3-diamine has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the design of receptor modulators and enzyme inhibitors.
Industrial Chemistry: It can be used as a precursor for the synthesis of dyes, ion exchange resins, and other industrial chemicals.
Biological Research: The compound’s ability to interact with biological targets makes it useful in studying biochemical pathways and mechanisms.
作用機序
The mechanism of action of N,N-dimethyl-N’-[4-(pyrrolidin-1-yl)benzyl]propane-1,3-diamine involves its interaction with specific molecular targets. The pyrrolidine ring and benzyl group contribute to its binding affinity and selectivity towards certain receptors or enzymes. The compound may modulate the activity of these targets by altering their conformation or inhibiting their function .
類似化合物との比較
Similar Compounds
N,N-dimethyl-1,3-propanediamine: A structurally related compound with similar diamine functionality.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Uniqueness
N,N-dimethyl-N’-[4-(pyrrolidin-1-yl)benzyl]propane-1,3-diamine is unique due to its combination of a pyrrolidine ring, benzyl group, and diamine structure. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
IUPAC Name |
N',N'-dimethyl-N-[(4-pyrrolidin-1-ylphenyl)methyl]propane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3/c1-18(2)11-5-10-17-14-15-6-8-16(9-7-15)19-12-3-4-13-19/h6-9,17H,3-5,10-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJAKKUICLEAJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=CC=C(C=C1)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2407529.png)
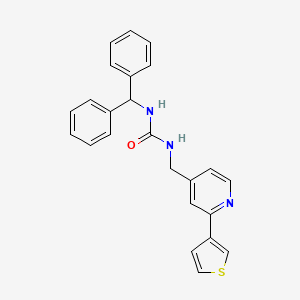
![Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B2407533.png)
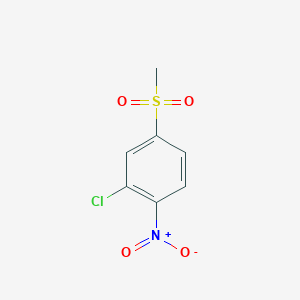
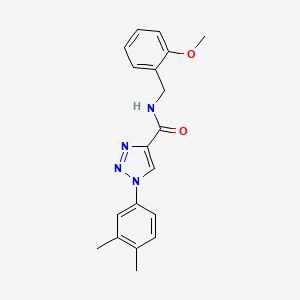
![2-(4-chlorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2407537.png)
![3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2407539.png)
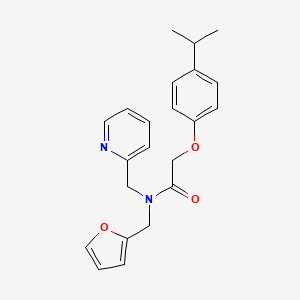
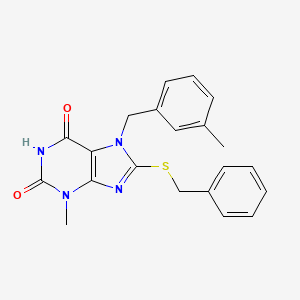
![(3,4-dimethoxyphenyl)[4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2407544.png)
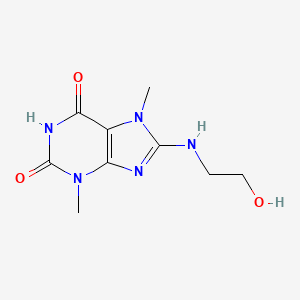
![4-chloro-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2407550.png)
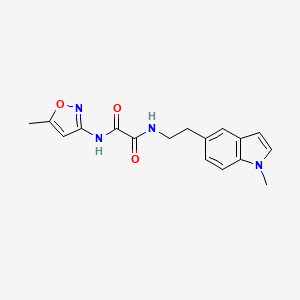
![2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2407552.png)
